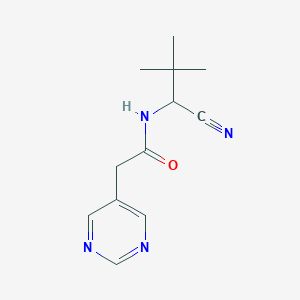
1-Methyl-4-(3-methylpiperidin-4-yl)piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(3-methylpiperidin-4-yl)piperazine is a compound that falls within the broader class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The compound is a derivative of piperazine, where the nitrogen atoms are further substituted with various alkyl groups, which can significantly alter the chemical and pharmacological properties of the molecule.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the use of 1-methylpiperazine as a starting material, which can be further modified through various chemical reactions. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, the synthesis of 1,4-bis ((4-((4-heptylpiperazin-1-yl) methyl)-1H-1,2,3-triazol-1-yl) methyl) benzene, a related piperazine derivative, demonstrates the versatility of piperazine chemistry and its potential for producing compounds with significant biological activity .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques provide information about the functional groups present, the substitution pattern on the piperazine ring, and the overall molecular conformation. For example, the structural characterization of analgesic isothiazolopyridines of Mannich base type, which include piperazine derivatives, was determined using X-ray crystallography, revealing the influence of hydrogen bonds and π-π interactions on the molecular packing .
Chemical Reactions Analysis
Piperazine derivatives can undergo a range of chemical reactions, including Mannich reactions, cyclization, and coupling with diazonium salts. The Mannich reaction is a common method for synthesizing piperazine derivatives with potential pharmacological activities, as seen in the synthesis of novel derivatives with antidepressant and antianxiety activities . Coupling with diazonium salts is another route to introduce aryl groups onto the piperazine ring, leading to a new series of triazenes with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the piperazine ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. For example, the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) were investigated using fluorescence spectroscopy, indicating the potential pharmacokinetic properties of the drug . Additionally, the physicochemical properties can affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
Piperidinderivate, wie z. B. “1-Methyl-4-(3-methylpiperidin-4-yl)piperazin”, spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Sie sind in über zwanzig Klassen von Arzneimitteln vertreten . Der Piperazin-Bestandteil findet sich häufig in Arzneimitteln oder bioaktiven Molekülen . Diese weit verbreitete Präsenz ist auf verschiedene mögliche Rollen zurückzuführen, die je nach Position im Molekül und der therapeutischen Klasse variieren .
Katalysator für Kondensationsreaktionen
Diese Verbindung kann als ausgezeichneter Katalysator für viele Kondensationsreaktionen dienen . Kondensationsreaktionen sind eine Klasse von organischen Reaktionen, bei denen sich zwei Moleküle unter Abspaltung eines kleinen Moleküls zu einem größeren Molekül verbinden; dies kann Wasser, Essigsäure oder viele andere sein .
Zwischenprodukt in synthetischen Anwendungen
“this compound” kann als Zwischenprodukt in mehreren synthetischen Anwendungen verwendet werden . Ein Zwischenprodukt ist eine Substanz, die während eines mittleren Schritts einer chemischen Reaktion zwischen Reaktanten und dem gewünschten Produkt gebildet wird .
Baustein in der organischen Chemie
Diese Verbindung kann als Baustein in der organischen Chemie verwendet werden . Bausteine in der Chemie sind Verbindungen, die zur Herstellung einer Vielzahl anderer Verbindungen verwendet werden können .
Studien zur biologischen Aktivität
Piperidinderivate werden häufig auf ihre biologische Aktivität untersucht . Dazu gehört die Untersuchung ihrer möglichen Auswirkungen auf biologische Systeme, ihrer pharmakologischen Aktivität und ihres möglichen Einsatzes in der Medizin .
Mehrkomponentenreaktionen
“this compound” kann an Mehrkomponentenreaktionen beteiligt sein . Dies sind hocheffiziente Reaktionen, bei denen sich drei oder mehr Reaktanten zu einem Produkt verbinden, wobei im Wesentlichen alle oder die meisten Atome zum neu gebildeten Produkt beitragen .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-4-(3-methylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-10-9-12-4-3-11(10)14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJXZHVOYPJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339782-26-1 |
Source


|
| Record name | 1-methyl-4-(3-methylpiperidin-4-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2539111.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2539116.png)




![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)
![2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2539123.png)
![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)

![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)

